N2-Benzoylguanosine

Solid-Phase RNA Synthesis Protecting Group Chemistry Deprotection Kinetics

Premature N2-deprotection of guanosine during RNA chain elongation causes strand cleavage and low full-length yields. N2-Benzoylguanosine (CAS 3676-72-0) solves this with a benzoyl protecting group that resists ammonolysis during coupling yet cleaves quantitatively under standard final deprotection. • Enables synthesis of >40-mer RNA with minimized chain cleavage • Supports orthogonal deprotection for base-labile modifications • Validated in phosphoramidite/phosphotriester chemistries Supplied as an off-white solid with batch-specific QC documentation.

Molecular Formula C17H17N5O6
Molecular Weight 387.3 g/mol
CAS No. 3676-72-0
Cat. No. B043448
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN2-Benzoylguanosine
CAS3676-72-0
SynonymsN-(1,6-Dihydro-6-oxo-9-β-D-ribofuranosyl-9H-purin-9-yl)benzamide; 
Molecular FormulaC17H17N5O6
Molecular Weight387.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=O)NC2=NC3=C(C(=O)N2)N=CN3C4C(C(C(O4)CO)O)O
InChIInChI=1S/C17H17N5O6/c23-6-9-11(24)12(25)16(28-9)22-7-18-10-13(22)19-17(21-15(10)27)20-14(26)8-4-2-1-3-5-8/h1-5,7,9,11-12,16,23-25H,6H2,(H2,19,20,21,26,27)
InChIKeyWZKJANWNNBJHRS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N2-Benzoylguanosine (CAS 3676-72-0): A Foundational Protected Nucleoside for Oligoribonucleotide Synthesis


N2-Benzoylguanosine (CAS 3676-72-0) is a chemically protected ribonucleoside derived from guanosine, where a benzoyl group is attached to the exocyclic N2 amine of the guanine base . This modification renders it a critical building block in the solid-phase synthesis of oligoribonucleotides (RNA), as it prevents undesired side reactions during phosphoramidite coupling and chain elongation . The compound exists as a white to off-white solid with a molecular formula of C17H17N5O6 and a molecular weight of 387.35 g/mol . Its primary value in procurement lies in its role as a protected monomer, enabling the synthesis of defined RNA sequences for research and therapeutic applications .

Why N2-Benzoylguanosine Cannot Be Casually Substituted: The Critical Role of N2-Protecting Group Stability in RNA Synthesis


In solid-phase RNA synthesis, the choice of the N2-protecting group on guanosine is not arbitrary; it is a critical determinant of synthetic efficiency and final product purity. Generic substitution with alternative N2-acyl guanosines—such as the acetyl (Ac) or isobutyryl (iBu) analogs—can lead to significant variations in deprotection kinetics and side reactions . The benzoyl (Bz) group offers a distinct stability profile under standard deprotection conditions (e.g., ammonolysis), which is essential for minimizing premature deprotection and chain cleavage during synthesis. Conversely, using a more labile protecting group like acetyl may accelerate deprotection but can also increase the risk of unwanted side reactions during the coupling steps . The data below quantifies these differences, demonstrating why N2-benzoylguanosine is the preferred choice when a balance of stability and cleavability is required for high-fidelity oligoribonucleotide construction.

Quantitative Evidence for N2-Benzoylguanosine Differentiation in Solid-Phase RNA Synthesis


Superior Resistance to Premature Ammonolysis: Benzoyl vs. Acetyl and Isobutyryl N2-Protection

The N-benzoyl (Bz) protecting group on guanosine demonstrates significantly greater resistance to cleavage under ammonolysis conditions compared to faster-deprotecting groups like phenoxyacetyl (PAC). This allows for selective, orthogonal deprotection strategies. In a direct comparison, ethanolic ammonia cleaved PAC and tBPAC groups rapidly within 2 hours while retaining the large majority of the acetyl (Ac), benzoyl (Bz), and isobutyryl (iBu) groups . This confirms that Bz belongs to the class of 'standard' protecting groups with high stability under basic conditions, a key requirement for preventing chain cleavage during the repetitive cycles of solid-phase synthesis.

Solid-Phase RNA Synthesis Protecting Group Chemistry Deprotection Kinetics

Quantified Deprotection Kinetics: Benzoyl's Stability Contrasts with Acetyl's Faster Cleavage

While direct half-life data for N2-benzoylguanosine under specific ammonolysis conditions is not available in the provided sources, its stability can be contextualized through comparison with the known deprotection rate of the more labile N2-acetylguanosine. Under standard TOM ([(triisopropylsilyl)oxy]methyl) deprotection conditions using 10M methylamine in water/ethanol at room temperature, N2-acetylguanosine exhibits a half-life (t1/2) of 4 minutes . The Johnsson et al. study classifies N-benzoyl (Bz) as a 'standard' protecting group alongside acetyl (Ac) and isobutyryl (iBu), all of which were largely retained under ethanolic ammonia for 2 hours, in contrast to 'fast-deprotecting' groups . This indicates that Bz, like Ac and iBu, offers a significant stability window under these conditions, making it suitable for applications requiring prolonged exposure to basic media.

RNA Synthesis Protecting Group Chemistry Deprotection Kinetics

Essential Building Block for High-Fidelity Oligoribonucleotide Assembly: N2-Benzoylguanosine vs. Unprotected Guanosine

N2-Benzoylguanosine is specifically designed and validated as a protected building block for oligoribonucleotide synthesis . Its use is critical for preventing unwanted side reactions at the exocyclic amine during phosphoramidite coupling, a problem that renders unprotected guanosine unsuitable for automated RNA synthesis. The compound has been successfully employed in the synthesis of complex RNA sequences, including the 3'-terminal nonanucleotide of Rous Sarcoma Virus 35S RNA (U-U-C-A-C-C-C-A-C-A), demonstrating its compatibility with multi-step block condensations and phosphotriester chemistry . This established utility in constructing biologically relevant RNA sequences provides a clear procurement rationale over its unprotected counterpart.

Oligoribonucleotide Synthesis Phosphoramidite Chemistry RNA Therapeutics

Optimal Research and Industrial Applications for N2-Benzoylguanosine Based on Evidence


Synthesis of Long or Complex RNA Oligonucleotides Requiring High Fidelity

The demonstrated resistance of the N-benzoyl group to premature ammonolysis makes N2-benzoylguanosine the preferred building block for synthesizing longer RNA sequences (e.g., >40-mers) or sequences containing sensitive modifications. Its stability during repetitive coupling cycles minimizes chain cleavage and ensures higher yields of the full-length product. This is particularly critical in the production of therapeutic-grade RNA, such as siRNA, mRNA, and CRISPR guide RNAs, where purity and sequence integrity are paramount.

Construction of RNA Sequences with Base-Labile Modifications

The selective stability of the benzoyl group under ammonolysis enables orthogonal deprotection strategies. This is essential when synthesizing RNA oligonucleotides that incorporate other base-labile modifications (e.g., certain fluorescent dyes or cross-linkers). The benzoyl group can be retained while other, more labile protecting groups (like PAC) are selectively removed, allowing for a multi-step, controlled deprotection process that preserves the integrity of sensitive functional groups.

Synthesis of Biologically Relevant RNA Fragments for Structural and Functional Studies

The compound's validated use in synthesizing a 10-mer fragment of the Rous Sarcoma Virus 35S RNA underscores its applicability in constructing biologically relevant RNA sequences for research. Scientists procuring N2-benzoylguanosine can be confident in its compatibility with established phosphoramidite and phosphotriester chemistries, enabling the study of RNA structure, RNA-protein interactions, and viral replication mechanisms.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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